molecular formula C8H6NNa2O4P B043833 Indol-3-yl sodium phosphate CAS No. 3318-43-2

Indol-3-yl sodium phosphate

Cat. No. B043833
CAS RN: 3318-43-2
M. Wt: 257.09 g/mol
InChI Key: WCSKWBKPKXJWEG-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of related compounds, such as bis(indol-3-yl)methanes, involves green synthesis methods catalyzed by sodium salts. For example, 1-hexenesulphonic acid sodium salt has been used to catalyze the reaction of indole with various aldehydes under ultrasound irradiation in water, providing an environmentally friendly approach to generating bis(indol-3-yl)methanes with good to excellent yield (R. S. Joshi et al., 2010). This example demonstrates the potential methodologies that could be applied to synthesize indol-3-yl sodium phosphate.

Molecular Structure Analysis

The structure of indole derivatives can be complex and varied. For instance, indole-3-glycerol phosphate synthase, a related enzyme, showcases a (beta/alpha)8-fold common to many proteins. The crystal structure analysis of this enzyme in different forms indicates a high affinity for anions with tetrahedrally arranged oxygen atoms, suggesting the importance of molecular configuration in understanding the properties and reactivity of indole-based compounds (T. Knöchel et al., 1996).

Chemical Reactions and Properties

Research on indole derivatives often focuses on their reactivity and potential for forming complex molecules. For example, the synthesis of polysubstituted indoles from 3-bromo-2-indolyl phosphates demonstrates the versatility of indole compounds in undergoing cross-coupling reactions to produce functionally diverse molecules (Peter Polàk & Tomáš Tobrman, 2017).

Physical Properties Analysis

The physical properties of indole derivatives, such as optical and thermal characteristics, can be significantly influenced by their molecular structure. The synthesis and characterization of microcrystalline orthophosphates doped with ions, for instance, reveal how the crystalline structure affects the optical and thermal properties of these compounds (A. Matraszek et al., 2015).

Chemical Properties Analysis

The chemical properties of indole-based compounds, including indol-3-yl sodium phosphate, are central to their reactivity and applications. The catalytic mechanism of indole-3-glycerol phosphate synthase, for example, provides insights into the enzymatic reaction mechanisms of indole synthesis, highlighting the importance of specific residues in facilitating chemical transformations (M. Hennig et al., 2002).

Scientific Research Applications

  • Biotechnological Production for Industrial Applications

    • Application : Indole is a signalling molecule produced by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery. Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
    • Methods : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives. This includes the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .
    • Results : The production of indole and its derivatives through biotechnological methods provides an alternative to traditional methods of obtaining indole from coal tar .
  • Biological Potential of Indole Derivatives

    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
    • Results : Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Genetic Toxicity Evaluation

    • Application : Indol-3-yl Sodium Phosphate is used in the Salmonella/E.coli Mutagenicity Test or Ames Test .
    • Methods : The Ames test is a widely employed method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism .
    • Results : The specific results of the Ames test for Indol-3-yl Sodium Phosphate are not provided .
  • Histochemical Substrate for Alkaline Phosphatase

    • Application : Indol-3-yl Sodium Phosphate is used as a histochemical substrate for alkaline phosphatase .
    • Methods : In histochemistry, substrates like Indol-3-yl Sodium Phosphate are used in staining methods to detect the activity of enzymes like alkaline phosphatase .
    • Results : The specific results of using Indol-3-yl Sodium Phosphate as a histochemical substrate for alkaline phosphatase are not provided .
  • Antiviral Activity

    • Application : Some indole derivatives have shown significant activity against the H1N1 virus .
    • Methods : Researchers have synthesized various indole derivatives and tested their antiviral activity against the H1N1 virus .
    • Results : For example, the compound (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol was isolated from a fungal strain Penicillium camemberti OUCMDZ-1492, which showed significant protection against H1N1 virus-induced cytopathic with IC50 values of 34.1 μM .
  • Biochemical Reagent

    • Application : Indol-3-yl Sodium Phosphate is used as a biochemical reagent, commonly used in the diagnosis of bone diseases and liver diseases .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Treatment of Glaucoma

    • Application : Some indole diterpenoids (IDTs) have been used for drug discovery. For example, as BK channel blockers, IDTs have been shown to reduce intraocular pressure and have been used to treat glaucoma .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Antiviral Activity Against H1N1 Virus

    • Application : The H1N1 virus is an invasive strain of influenza virus that can cause death in humans, and many IDTs have also shown significant activity against the H1N1 virus, especially emndole SB .
    • Methods : The specific methods of application or experimental procedures are not provided .
    • Results : In 2013, the compound (6S,7R,10E,14E)-16-(1H-indol-3-yl)-2,6,10,14-tetramethylhexadeca-2,10,14-triene-6,7-diol was isolated from a fungal strain Penicillium camemberti OUCMDZ-1492, which showed significant protection against H1N1 virus-induced cytopathic with IC50 values of 34.1 μM .

Safety And Hazards

When heated to decomposition this compound emits toxic fumes of nitrogen oxides, phosphoric acid, carbon monoxide and carbon dioxide . It is recommended to protect this chemical from exposure to light, keep the container tightly closed under an inert atmosphere, and store it in a freezer .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

disodium;1H-indol-3-yl phosphate
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InChI

InChI=1S/C8H8NO4P.2Na/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;;/h1-5,9H,(H2,10,11,12);;/q;2*+1/p-2
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InChI Key

WCSKWBKPKXJWEG-UHFFFAOYSA-L
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)OP(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
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Molecular Formula

C8H6NNa2O4P
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DSSTOX Substance ID

DTXSID0025442
Record name Indol-3-yl sodium phosphate
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Molecular Weight

257.09 g/mol
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Physical Description

Indol-3-yl sodium phosphate is a white to off-white powder. (NTP, 1992)
Record name INDOL-3-YL SODIUM PHOSPHATE
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Boiling Point

greater than or equal to 482 °F at 760 mmHg (NTP, 1992)
Record name INDOL-3-YL SODIUM PHOSPHATE
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
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Vapor Density

less than 1 (NTP, 1992) (Relative to Air)
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Vapor Pressure

less than 1 mmHg (NTP, 1992)
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Product Name

Indol-3-yl sodium phosphate

CAS RN

3318-43-2
Record name INDOL-3-YL SODIUM PHOSPHATE
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Record name Disodium indoxylphosphate
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Record name 1H-Indol-3-ol, 3-(dihydrogen phosphate), sodium salt (1:2)
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Record name Indol-3-yl sodium phosphate
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Melting Point

greater than 662 °F (decomposes) (NTP, 1992)
Record name INDOL-3-YL SODIUM PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Zeiger, BH Margolin - Regulatory Toxicology and Pharmacology, 2000 - Elsevier
It has been estimated that there are approximately 80,000 chemicals in commerce. Thus, it is not possible to test all these substances for mutagenicity and carcinogenicity; it is possible, …
Number of citations: 63 www.sciencedirect.com

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